molecular formula C5H6ClN3 B1297449 4-Chloro-5-methylpyrimidin-2-amine CAS No. 20090-58-8

4-Chloro-5-methylpyrimidin-2-amine

Cat. No. B1297449
CAS RN: 20090-58-8
M. Wt: 143.57 g/mol
InChI Key: UDBZUFZWXJJBAL-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyrimidin-2-amine is a chemical compound with the CAS Number: 20090-58-8. It has a molecular weight of 143.58 and its IUPAC name is 4-chloro-5-methyl-2-pyrimidinamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of substituted pyrimidines, which includes 4-Chloro-5-methylpyrimidin-2-amine, has been reported via a cost-effective and eco-friendly approach. The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .


Molecular Structure Analysis

The InChI code for 4-Chloro-5-methylpyrimidin-2-amine is 1S/C5H6ClN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) and the InChI Key is UDBZUFZWXJJBAL-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrimidines, including 4-Chloro-5-methylpyrimidin-2-amine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

4-Chloro-5-methylpyrimidin-2-amine is a solid substance with a molecular weight of 143.58 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

4-Chloro-5-methylpyrimidin-2-amine is a chemical compound with the molecular formula C5H6ClN3 . It’s used in various scientific research fields. Here are some details:

  • Scientific Field: Material Science

    • Application Summary : 4-Chloro-5-methylpyrimidin-2-amine may also be used in material science research . The specific applications in this field are not detailed in the sources I found.
    • Methods of Application : The methods of application in material science would depend on the specific research objectives. It could involve the synthesis of new materials or the modification of existing ones .
    • Results or Outcomes : The outcomes would depend on the specific research objectives and could involve the development of new materials with desirable properties .
  • Scientific Field: Computational Chemistry
    • Application Summary : 4-Chloro-5-methylpyrimidin-2-amine can be used in computational chemistry for molecular modeling and simulation .
    • Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used to produce impressive simulation visualizations .
    • Results or Outcomes : The outcomes would depend on the specific research objectives and could involve the development of new computational models or the refinement of existing ones .
  • Scientific Field: Chemical Synthesis

    • Application Summary : 4-Chloro-5-methylpyrimidin-2-amine is often used as a building block in the synthesis of more complex chemical compounds .
    • Methods of Application : The specific methods of application would depend on the target compound that is being synthesized .
    • Results or Outcomes : The outcomes would depend on the specific research objectives and could involve the synthesis of new compounds with desirable properties .
  • Scientific Field: Biochemistry

    • Application Summary : Pyrimidines, including 4-Chloro-5-methylpyrimidin-2-amine, are key components of many important biomolecules, including DNA and RNA .
    • Methods of Application : In biochemistry, these compounds could be used in studies related to DNA and RNA structure and function .
    • Results or Outcomes : The outcomes would depend on the specific research objectives and could involve new insights into the role of pyrimidines in biological systems .

Safety And Hazards

The safety information for 4-Chloro-5-methylpyrimidin-2-amine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H332, H335 and the precautionary statements include P280, P305, P351, P338, P310 .

Future Directions

While the specific future directions for 4-Chloro-5-methylpyrimidin-2-amine are not explicitly stated in the search results, it is known that there is ongoing research into the development of new pyrimidines as anti-inflammatory agents . This suggests that 4-Chloro-5-methylpyrimidin-2-amine could potentially be used in the development of new anti-inflammatory drugs in the future.

properties

IUPAC Name

4-chloro-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBZUFZWXJJBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343271
Record name 4-chloro-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methylpyrimidin-2-amine

CAS RN

20090-58-8
Record name 4-chloro-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-methylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-methylisocytosine (3 g, 24.0 mmol) and POCl3 (20 mL) was refluxed for 45 minutes. Excess of POCl3 was removed under reduced pressure and the residue was poured over ice. The resulting mixture was made basic with ammonia at 10° C. The precipitate was filtrated and crystallized from ethanol to give 4-chloro-2-amino-5-methylpyrimidine (1 g 29.0% yield). 1H NMR (400 MHz, DMSO): δ 8.11 (s, 1 H), 6.81 (br s, 2 H), 2.04 (s, 3 H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Tahara, AM Kietrys, M Hebenbrock, Y Lee… - ACS chemical …, 2019 - ACS Publications
… As the last step, nucleophilic aromatic substitution of 11–13 using 4-chloro-5-methylpyrimidin-2-amine in the presence of sodium hydride gave the desired compounds 3–5 in moderate …
Number of citations: 21 pubs.acs.org
A Thakur, GJ Tawa, MJ Henderson… - Journal of medicinal …, 2020 - ACS Publications
A series of quinazolin-4-one based hydroxamic acids was rationally designed and synthesized as novel dual PI3K/HDAC inhibitors by incorporating an HDAC pharmacophore into a …
Number of citations: 60 pubs.acs.org
A Petrocchi, E Leo, NJ Reyna, MM Hamilton… - Bioorganic & medicinal …, 2016 - Elsevier
… To a solution of 4-chloro-5-methylpyrimidin-2-amine (500 mg, 3.48 mmol) and 3-((4-methoxybenzyl)oxy)-2,2-dimethylpropan-1-ol (859 mg, 3.83 mmol) in dioxane (10 ml) were added …
Number of citations: 80 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.